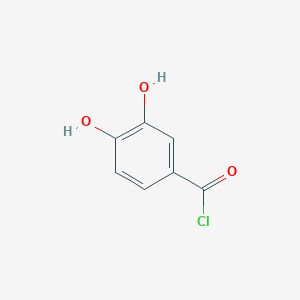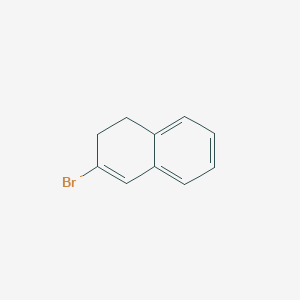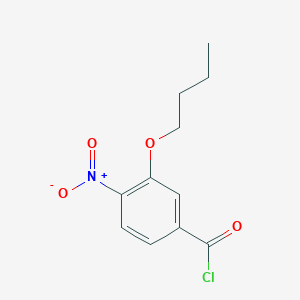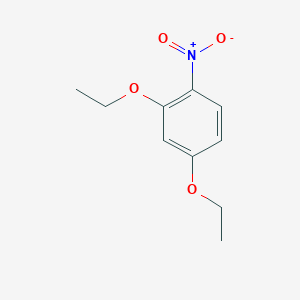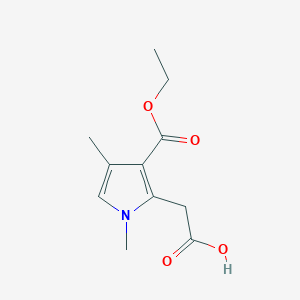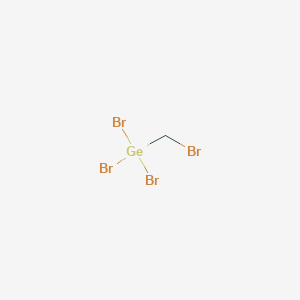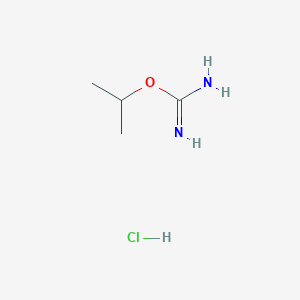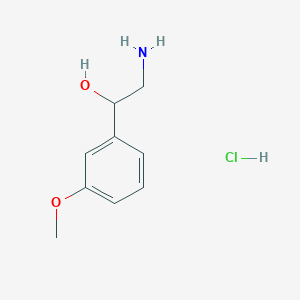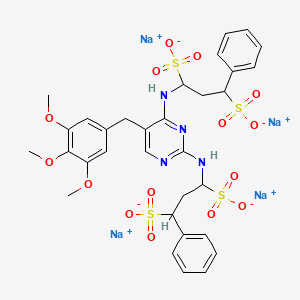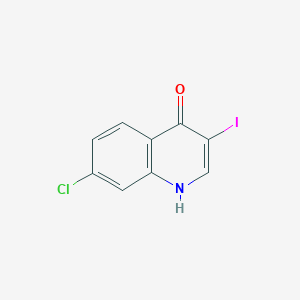
7-Chloro-3-iodoquinolin-4-ol
描述
7-Chloro-3-iodoquinolin-4-ol is a heterocyclic aromatic compound with the molecular formula C9H5ClINO and a molecular weight of 305.5 g/mol This compound is characterized by the presence of a quinoline core, substituted with hydroxyl, chlorine, and iodine groups at positions 4, 7, and 3, respectively
准备方法
The synthesis of 7-Chloro-3-iodoquinolin-4-ol can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with sodium iodide in the presence of a suitable solvent . The reaction conditions typically include heating the mixture to facilitate the substitution of the chlorine atom at position 3 with an iodine atom.
Industrial production methods may involve more scalable approaches, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ optimized reaction conditions, including temperature control, solvent selection, and catalyst use, to enhance the efficiency of the synthesis process.
化学反应分析
7-Chloro-3-iodoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a quinone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the iodine substituent, to form deiodinated derivatives. Reducing agents such as sodium borohydride are typically used.
Substitution: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxyl group yields quinone derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, 7-Chloro-3-iodoquinolin-4-ol has been investigated for its antimicrobial properties.
Medicine: The compound exhibits potential therapeutic effects in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 7-Chloro-3-iodoquinolin-4-ol involves its interaction with specific molecular targets within cells. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of essential cellular processes. For example, it may inhibit DNA synthesis or interfere with protein function, ultimately resulting in cell death .
The molecular pathways involved in its action are still under investigation, but it is believed that the compound’s ability to form stable complexes with metal ions plays a crucial role in its biological activity. This interaction can lead to the generation of reactive oxygen species, further contributing to its antimicrobial and anticancer effects .
相似化合物的比较
7-Chloro-3-iodoquinolin-4-ol can be compared with other quinoline derivatives, such as:
7-Chloro-4-iodoquinoline: Similar in structure but lacks the hydroxyl group at position 4.
5-Chloro-7-iodo-8-quinolinol: Another related compound with a hydroxyl group at position 8 instead of 4.
4-Hydroxyquinoline: A simpler derivative without the chlorine and iodine substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, chlorine, and iodine groups makes it a versatile compound with diverse applications in research and industry.
属性
IUPAC Name |
7-chloro-3-iodo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClINO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLASDJYPIWKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C(C2=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500466 | |
| Record name | 7-Chloro-3-iodoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860236-13-1 | |
| Record name | 7-Chloro-3-iodoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


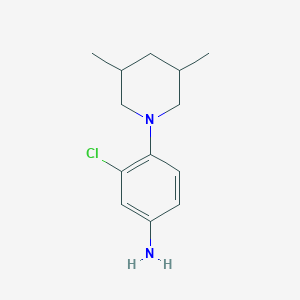
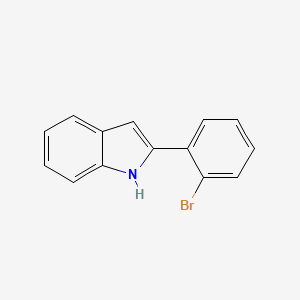
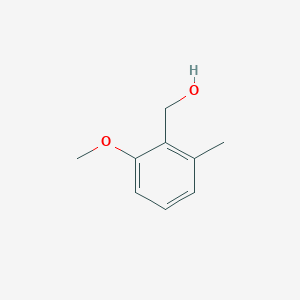
![3-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1625524.png)
